N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]benzenesulfonamide
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Overview
Description
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]benzenesulfonamide is a compound that belongs to the class of benzothiophene derivatives. Benzothiophene is a heterocyclic compound containing a sulfur atom and a benzene ring fused together.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]benzenesulfonamide typically involves coupling reactions and electrophilic cyclization reactionsCommon reagents used in these reactions include halogenated benzenes, thiophenes, and sulfonamide precursors .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce amines .
Scientific Research Applications
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antioxidant agent.
Medicine: It is being investigated for its potential use in treating various diseases, including cancer and bacterial infections.
Industry: The compound is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tiquizium Bromide: Another thiophene derivative used as an antispasmodic.
Dorzolamide: A sulfonamide derivative used to treat glaucoma.
Tioconazole: An antifungal agent containing a thiophene ring.
Uniqueness
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]benzenesulfonamide is unique due to its specific combination of a benzothiophene core and a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S2/c1-17(19,16-11-13-7-5-6-10-15(13)22-16)12-18-23(20,21)14-8-3-2-4-9-14/h2-11,18-19H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGQTROKINXXCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC=C1)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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